molecular formula C17H13N3O4 B12040568 4-hydroxy-N-(3-hydroxypyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

4-hydroxy-N-(3-hydroxypyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12040568
M. Wt: 323.30 g/mol
InChI Key: ARBAXIVAZKUAEL-UHFFFAOYSA-N
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Description

6-HYDROXY-N-(3-HYDROXY-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines pyridine and quinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-N-(3-HYDROXY-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and quinoline derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-N-(3-HYDROXY-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The pyridine and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinoline ketones, while reduction of the carbonyl groups may produce quinoline alcohols.

Scientific Research Applications

6-HYDROXY-N-(3-HYDROXY-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-HYDROXY-N-(3-HYDROXY-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 7-HYDROXY-N-(3-HYDROXY-2-PYRIDINYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
  • 6-HYDROXY-4-OXO-N-(2-PYRIDINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE

Uniqueness

What sets 6-HYDROXY-N-(3-HYDROXY-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE apart from similar compounds is its specific arrangement of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

9-hydroxy-N-(3-hydroxypyridin-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C17H13N3O4/c21-11-5-2-7-18-15(11)19-16(23)12-14(22)10-4-1-3-9-6-8-20(13(9)10)17(12)24/h1-5,7,21-22H,6,8H2,(H,18,19,23)

InChI Key

ARBAXIVAZKUAEL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=C(C=CC=N4)O)O

Origin of Product

United States

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